Compound Description: DNK333 is a potent and balanced dual neurokinin (tachykinin) NK(1)/NK(2) receptor antagonist. It exhibits high affinity for cloned human NK(1) and NK(2) receptors, with pKi values of 8.38 and 8.02, respectively []. DNK333 demonstrates favorable pharmacokinetic properties in guinea pigs after oral administration. It also shows in vivo activity in models of substance P- and neurokinin A (NKA)-induced bronchoconstriction in guinea pigs (intravenous administration) and squirrel monkeys (oral administration) [].
Compound Description: This entry refers to a series of mono-Mannich bases investigated for their antimalarial activity. These compounds contain either a chloro or a trifluoromethyl group at the 7th position of a quinoline ring, linked to a biphenyl moiety []. Many of these compounds demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values in the range of 50-100 nM, compared to chloroquine (20-40 nM) []. Interestingly, the biphenyl-2-ol derivatives generally exhibited greater potency than their biphenyl-4-ol counterparts [].
Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor specifically designed to target RAS mutant cancers []. The development of RAF709 involved a meticulous balance between solubility and potent cellular activity, including suppression of pMEK and proliferation in KRAS mutant tumor cell lines []. A crucial design element was the incorporation of a tetrahydropyranyl oxy-pyridine derivative, which aimed to improve solubility by disrupting crystal packing observed in earlier lead compounds [].
Compound Description: AP24534 is a potent, orally active, pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, demonstrating efficacy even against the T315I gatekeeper mutant, a mutation associated with resistance to currently approved BCR-ABL inhibitors []. A key structural element of AP24534 is its carbon-carbon triple bond linker, which effectively accommodates the steric bulk imposed by the Ile315 side chain in the T315I mutant []. AP24534 exhibits potent inhibition of both native BCR-ABL and the T315I mutant (low nM IC50s) and effectively inhibits the proliferation of corresponding Ba/F3-derived cell lines []. Oral administration of AP24534 significantly increased the survival of mice injected with BCR-ABL(T315I)-expressing Ba/F3 cells []. These promising results, along with a favorable ADME profile, support the potential of AP24534 as an effective treatment for chronic myeloid leukemia (CML), particularly in patients with resistance to existing therapies [].
Compound Description: CHMFL-ABL/KIT-155 stands out as a potent type II ABL/c-KIT dual kinase inhibitor with a unique hinge-binding mode []. Unlike typical type II inhibitors, CHMFL-ABL/KIT-155 utilizes a hydrogen bond between the NH on the kinase backbone and its carbonyl oxygen for hinge binding []. This distinct interaction contributes to its potent inhibition of both purified ABL (IC50: 46 nM) and c-KIT kinase (IC50: 75 nM) []. CHMFL-ABL/KIT-155 exhibits high selectivity (S Score (1) = 0.03) against a panel of 468 kinases/mutants in the KINOMEscan assay []. It demonstrates strong antiproliferative activity against BCR-ABL/c-KIT-driven CML/GISTs cancer cell lines by blocking BCR-ABL/c-KIT-mediated signaling pathways, leading to cell cycle arrest and apoptosis []. The compound also exhibits favorable oral pharmacokinetic properties and effectively suppresses tumor growth in K562 (CML) and GIST-T1 (GISTs) xenograft mouse models [].
Compound Description: This benzamide derivative exhibits potent anti-tuberculosis activity in vitro, effectively inhibiting the growth of both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis []. Molecular docking studies suggest that this compound targets the enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) enzyme, a key enzyme involved in mycolic acid biosynthesis in M. tuberculosis []. The compound forms a stable complex with InhA, with a binding free energy (ΔG) of -11.9 kcal/mol, indicating high affinity []. The binding mode of this compound is similar to that of isoniazid, suggesting a similar mechanism of action []. Furthermore, in silico analysis reveals that this benzamide derivative possesses favorable bioavailability parameters, including good absorption in the gastrointestinal tract, no P-glycoprotein binding, and potential to inhibit specific cytochrome P450 isoforms (CYP2C19, CYP2C9, CYP2D6, CYP3A) [].
Compound Description: CHMFL-KIT-110 is a highly selective type II c-KIT kinase inhibitor, demonstrating potential as a treatment for gastrointestinal stromal tumors (GISTs) []. Unlike broader-spectrum inhibitors like Imatinib and Sunitinib, CHMFL-KIT-110 shows a high degree of selectivity for c-KIT, lacking activity against ABL and FLT3 kinases []. This selectivity translates into potent antiproliferative effects against GIST cell lines, with GI50 values of 0.021 μM (GIST-T1) and 0.043 μM (GIST-882) []. CHMFL-KIT-110 effectively inhibits c-KIT-mediated signaling pathways, inducing apoptosis and cell cycle arrest in GIST cells []. Preclinical studies highlight its acceptable bioavailability (36%) and significant suppression of tumor growth in GIST-T1 xenograft models without significant toxicity []. These findings support the potential of CHMFL-KIT-110 as a promising drug candidate for GISTs [].
Compound Description: BMS-795311 belongs to a series of triphenylethanamine (TPE) derivatives developed as potent and orally available cholesteryl ester transfer protein (CETP) inhibitors []. CETP inhibitors are being investigated for their potential to raise HDL-C levels and reduce atherosclerosis by enhancing reverse cholesterol transport (RCT) []. In preclinical studies, BMS-795311 effectively inhibited CETP activity and increased HDL cholesterol content and size in animal models []. Notably, unlike some earlier CETP inhibitors (e.g., torcetrapib), BMS-795311 did not exhibit adverse effects like blood pressure increase or increased aldosterone synthase activity, suggesting a favorable safety profile []. These promising findings led to the advancement of BMS-795311 into preclinical safety studies [].
Compound Description: This refers to a series of benzamide derivatives with various alkyl or aryl substituents on the carbamothioyl nitrogen. The compounds and their corresponding nickel(II) and copper(II) complexes were characterized using techniques like FT-IR, 1H-NMR spectroscopy, and X-ray crystallography []. The studies revealed that the metal complexes adopt a neutral, distorted square planar geometry [].
Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). Amorphous nilotinib exhibits low solubility, leading to limited bioavailability and a pronounced food effect []. To address this, soluble pharmaceutical compositions have been developed, utilizing organic acids as solubilizing agents to enhance nilotinib's bioavailability and mitigate the food effect []. These compositions, formulated as solid oral dosage forms like capsules and tablets, offer improved therapeutic potential for nilotinib [].
Compound Description: ICI 176334 is a nonsteroidal antiandrogen that exhibits potent activity []. It has been successfully resolved into its enantiomers, and the absolute configuration of the more active enantiomer has been determined to be R [].
MMV665953 {1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea} and MMV665807 {5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide}
N-Methyl-piperazine chalcones
Compound Description: This entry refers to a series of N-methyl-piperazine chalcones designed and synthesized as potential dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) for treating neurodegenerative diseases like Alzheimer's disease (AD) []. Among these compounds, the 3-trifluoromethyl-4-fluorinated derivative (2k) exhibited the most potent and selective inhibition against MAO-B (IC50 = 0.71 μM, SI = 56.34) []. Compound 2k also effectively inhibited AChE (IC50 = 8.10 μM), demonstrating its multi-target activity []. Docking simulations revealed that 2k forms multiple interactions with the MAO-B active site, contributing to its potent inhibition []. In silico studies suggest favorable pharmacokinetic properties for 2k, including the ability to penetrate the blood-brain barrier (BBB), further supporting its potential for treating neurodegenerative diseases [].
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)
Compound Description: This compound, a benzamide derivative, features a trifluoromethyl group at the meta position and a methoxy group at the para position of the benzamide ring []. Crystallographic analysis reveals that the molecule exists as a monohydrate and forms a complex network of hydrogen bonds in the solid state []. These hydrogen bonds involve the water molecule, the amide group, and the pyridine ring, contributing to the stability of the crystal lattice []. The presence of π-π stacking interactions between adjacent pyridine and benzene rings further stabilizes the three-dimensional architecture of the crystal [].
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: These benzamide derivatives, substituted with fluorine, bromine, and iodine at the meta position, were investigated for their structural properties []. Crystallographic analysis revealed that the fluorine derivative crystallized with two independent molecules in the asymmetric unit, while the bromine and iodine derivatives had one molecule in the asymmetric unit []. The dihedral angles between the benzamide and phenyl rings varied depending on the halogen substituent [].
Compound Description: This benzamide derivative exhibits an interesting case of concomitant dimorphism, where two distinct crystalline forms, Form I and Form II, coexist []. Form I, a triclinic structure with Z′ = 2, transforms into Form II, a monoclinic structure with Z′ = 4, upon heating []. Remarkably, this solid-to-solid phase transition occurs simultaneously with melting, making it an extremely rare phenomenon []. Despite their different crystal packing arrangements, both forms have similar density and lattice energy []. The conformational differences in the molecules within the asymmetric unit and the intermolecular interactions contribute to the observed polymorphism [].
4-Bromo-N-(2-hydroxyphenyl)benzamide
Compound Description: This benzamide derivative features a bromine atom at the para position and a hydroxy group at the ortho position of the phenyl ring attached to the amide nitrogen []. Crystallographic analysis reveals that the molecule adopts a non-planar conformation, with the aromatic rings twisted relative to the central amide group []. The crystal structure is stabilized by O-H···O and N-H···O hydrogen bonds, forming chains along the [] direction []. Additional weak C-H···O hydrogen bonds link these chains, creating sheets parallel to (100) and forming ring motifs within the crystal lattice [].
Compound Description: This complex consists of a copper(II) ion coordinated to two molecules of a 4-bromo-N-(di-n-butylcarbamothioyl)benzamide ligand []. X-ray crystallography studies confirmed its triclinic crystal system and P-1 space group []. The crystal structure reveals weak C-H···N, C-H···S, and C-H···Br hydrogen-bonding interactions contributing to its stability [].
Compound Description: This complex features a nickel(II) ion coordinated to two molecules of a 4-bromo-N-(diethylcarbamothioyl)benzamide ligand []. X-ray crystallography analysis determined its monoclinic crystal system and P21/c space group []. The nickel atom exhibits a distorted square planar geometry due to its coordination with two sulfur and two oxygen atoms from the ligands [].
3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its monohydrochloride salt
Compound Description: This entry refers to the free base form and the monohydrochloride salt of a potent kinase inhibitor [, ]. Crystallographic studies have been conducted on different crystalline forms of both the free base and the salt, revealing distinct packing arrangements and intermolecular interactions [, ]. These differences in solid-state properties can influence important pharmaceutical characteristics, such as solubility, stability, and bioavailability.
Compound Description: A novel, thermodynamically stable crystalline form of this compound has been identified, offering advantages for the stability of suspension formulations [].
[Co(C10H10BF6N4)(C15H13BF9N6)]
Compound Description: This cobalt(II) complex exists as a polymorph of a previously reported structure []. The cobalt atom is coordinated by five imine N atoms and one H atom in an agostic B-H···Co interaction []. The structure also exhibits weak intra- and intermolecular C-F···π interactions [].
Compound Description: N-benzylflouoxetine is the N-benzyl derivative of the antidepressant fluoxetine. In the crystal structure, the dihedral angles between the aromatic rings A, B, and C are 76.77(12)°, 17.05(14)°, and 89.66(14)°, respectively []. The crystal packing is stabilized by C-H···π interactions, forming one-dimensional chains along the [] direction [].
Compound Description: This compound features a quinoline ring linked to a substituted phenylhydrazine moiety via a methylene bridge []. The molecule adopts a non-planar conformation, with a dihedral angle of 20.8(1)° between the quinoline and phenyl rings []. The N-N bond length of 1.359(3) Å is consistent with a typical N-N single bond [].
Compound Description: CB38065 is a potent cytotoxic agent that targets nicotinamide phosphoribosyltransferase (Nampt) []. Structure-activity relationship studies identified key structural features contributing to its activity, including a 3-pyridylmethylamide substituent, a 3,3-dimethylallyl group, and a quinazolin-4-one or 1,2,3-benzotriazin-4-one moiety [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.